Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate
Description
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate (CAS: 79128-72-6) is a thiophene-derived sulfonamide compound with the molecular formula C₁₃H₁₃NO₄S₂ and a molecular weight of 311.38 g/mol . The structure comprises a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a [(4-methylphenyl)sulfonyl]amino (tosylamino) moiety. Unlike sulfonylurea herbicides (e.g., thifensulfuron-methyl), it lacks a triazine or urea bridge, limiting its herbicidal applications .
Properties
IUPAC Name |
methyl 3-[(4-methylphenyl)sulfonylamino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-9-3-5-10(6-4-9)20(16,17)14-11-7-8-19-12(11)13(15)18-2/h3-8,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRQMORGBIFWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384569 | |
| Record name | Methyl 3-[(4-methylbenzene-1-sulfonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79128-72-6 | |
| Record name | Methyl 3-[[(4-methylphenyl)sulfonyl]amino]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79128-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(4-methylbenzene-1-sulfonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate can be synthesized through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The thiophene ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table compares Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate with key analogs:
Key Observations:
Substituent Effects: The tosylamino group in the target compound enhances steric bulk and electron-withdrawing properties compared to smaller substituents like sulfanylacetyl () or pyridinylmethyl (). This influences reactivity in nucleophilic substitution or coupling reactions. Thifensulfuron-methyl contains a sulfonylurea bridge linked to a triazine ring, enabling herbicidal activity by inhibiting plant acetolactate synthase (ALS) . The target compound lacks this bridge, rendering it inactive as a herbicide.
Stability and Reactivity: Sulfonamides (e.g., tosylamino) are more hydrolytically stable than sulfonylureas, which degrade readily in soil and water . This makes the target compound suitable for applications requiring prolonged stability. The methoxy-oxoethyl sulfonamide in CAS 106820-63-7 introduces a labile ester group, increasing susceptibility to hydrolysis compared to the tosylamino group .
Research Findings and Implications
Stability Advantage: The tosylamino group’s resistance to hydrolysis makes the compound more stable than sulfonylureas, ideal for long-term storage or iterative synthetic processes.
However, the sulfonamide moiety may interact with bacterial or mammalian enzymes, warranting antimicrobial or anticancer studies.
Environmental Impact: As a non-pesticide, the compound likely has lower ecotoxicity compared to sulfonylurea herbicides, which require strict regulatory controls .
Biological Activity
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate is a chemical compound with significant potential in medicinal chemistry. It features a thiophene ring, which is known for its biological activity, and a sulfonamide moiety that contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H13NO4S2
- Melting Point : 147-151°C
- Density : 1.401 g/cm³
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions like glaucoma and edema.
- Antimicrobial Properties : Compounds with similar structures have shown antibacterial and antifungal activities, suggesting that this compound may exhibit similar properties.
Biological Activity Overview
Case Studies and Research Findings
-
Antibacterial Activity Study :
A study investigated the antibacterial properties of various sulfonamide derivatives, including this compound. Results indicated effective inhibition against common bacterial strains, highlighting the compound's potential as a therapeutic agent for bacterial infections. -
Enzyme Inhibition Analysis :
Research has focused on the enzyme inhibition capabilities of sulfonamide compounds. This compound was evaluated for its effects on carbonic anhydrase activity, showing promising results that warrant further exploration into its mechanism of action. -
Pharmacological Applications :
The compound's structure suggests potential applications in treating conditions such as hypertension and glaucoma due to its ability to modulate enzyme activity related to fluid balance and pressure regulation within the body.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
